![molecular formula C7H8N2 B118772 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 147739-88-6](/img/structure/B118772.png)
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Description
1.1 Historical Development and Discovery
The study of pyrrolo-fused pyridines dates back several decades as part of broader research into nitrogen-containing heterocycles, which are fundamental in drug discovery. The specific 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivative emerged as a notable scaffold in the late 20th century when synthetic methods allowed the construction of partially saturated fused systems. Its discovery was propelled by the search for novel bioactive molecules with improved pharmacokinetic and pharmacodynamic profiles compared to fully aromatic analogs.
1.2 Structural Significance in Medicinal Chemistry Research
The this compound core features a partially saturated pyridine ring fused to a pyrrole, resulting in a rigid, planar bicyclic system with a degree of conformational flexibility due to the dihydro moiety. This structural arrangement provides a versatile platform for substitution, particularly at the 2-position, often occupied by halogens such as chlorine, which influences biological activity. The scaffold's nitrogen atoms serve as hydrogen bond acceptors/donors, facilitating interactions with biological targets such as enzymes and receptors. Its moderate lipophilicity and ability to be functionalized make it a valuable building block in drug design.
1.3 Position of this compound Among Heterocyclic Scaffolds
Among heterocyclic scaffolds, this compound occupies a niche between fully aromatic pyrrolopyridines and saturated analogs. Its partial saturation distinguishes it from isomers such as pyrrolo[3,4-c]pyridine, which are fully aromatic and have different electronic and steric properties. The dihydro form often exhibits enhanced biological activity due to improved metabolic stability and target specificity. It is frequently compared with related bicyclic heterocycles like pyrrolo[2,3-b]pyridine, which differ in ring fusion positions and thus biological profiles.
1.4 Isomeric Relationships with Other Pyrrolo-pyridine Systems
The pyrrolo-pyridine family includes six structural isomers differentiated by the fusion points and saturation levels of the pyrrole and pyridine rings:
The this compound is unique due to its partial saturation at the 6,7-positions, which affects electronic distribution and biological interactions.
2. Detailed Research Findings on this compound
2.1 Molecular and Physicochemical Properties
Property | Data |
---|---|
Molecular Formula | C7H7ClN2 |
Molecular Weight | 154.60 g/mol |
CAS Number | 810668-57-6 |
Structural Features | Pyrrolo[3,4-b]pyridine core with chlorine at 2-position |
Key Functional Groups | Pyrrole nitrogen, pyridine nitrogen, 2-chloro substituent |
The chlorine atom at the 2-position is critical for modulating biological activity by influencing binding affinity and metabolic stability.
2.2 Biological Activity Overview
The this compound scaffold and its derivatives have demonstrated a range of pharmacological activities:
- Antibacterial: Potent activity against Gram-positive and Gram-negative bacteria, including resistant strains.
- Anti-inflammatory: Inhibition of cyclooxygenase enzymes (COX-2) with potency comparable to standard drugs.
- Antitumor: Preliminary cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
Studies show derivatives inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) summarized below:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Isoniazid | 0.25 | Mycobacterium tuberculosis |
Triclosan | 10 | Staphylococcus aureus |
Pyrrolo Derivative | 3.125–12.5 | Staphylococcus aureus, Escherichia coli |
This indicates that pyrrolo derivatives can be optimized for antibacterial efficacy against resistant pathogens.
2.4 Anti-inflammatory Activity
Certain derivatives inhibit COX-2 enzyme activity, key in inflammatory pathways:
Compound | IC50 (μmol) | Comparison Drug |
---|---|---|
Pyrrolo Derivative | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |
This comparable potency suggests the scaffold’s potential as a basis for novel anti-inflammatory drugs.
2.5 Structure-Activity Relationships (SAR)
Key SAR insights include:
- Chlorine at 2-position: Enhances both antibacterial and anti-inflammatory activities.
- Substituent Variation: Modifications on the pyrrole ring alter selectivity and potency.
- Lipophilicity: Increased lipophilicity correlates with better cellular uptake and bioavailability.
2.6 Case Studies and Synthetic Approaches
- Synthetic routes typically involve cyclization of substituted precursors to form the bicyclic core.
- Derivatives have been evaluated for kinase inhibition, antimicrobial, and anti-inflammatory effects.
- Research continues to optimize pharmacological properties through targeted substitutions.
3.1 Chemical Structure of this compound
N
/ \
/ \___
| |
| C-Cl
\ /
\____/
Note: The above is a schematic representation highlighting the fused pyrrole and pyridine rings with chlorine at the 2-position.
3.2 Comparative Structural Diagram of Pyrrolo-pyridine Isomers
Isomer | Fusion Pattern | Saturation | Representative Biological Activity |
---|---|---|---|
Pyrrolo[3,4-b]pyridine | 3,4-b | Partial | Antibacterial, anti-inflammatory |
Pyrrolo[3,4-c]pyridine | 3,4-c | Aromatic | Analgesic, anticancer |
Pyrrolo[2,3-b]pyridine | 2,3-b | Aromatic | Kinase inhibition, antiarthritic |
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMNQXLXIIXDDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364031 | |
Record name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147739-88-6 | |
Record name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Reaction Optimization and Mechanistic Insights
Initial studies revealed that refluxing acetamides 2 and amines 3 in ethanol with acetic acid (3 equiv) for 4 hours produced enaminone intermediates (7 ) in yields of 30–60% (Table 1). The absence of acetic acid resulted in trace product formation, underscoring its role in facilitating imine formation and cyclization.
Table 1: Yields of Enaminone Intermediates (7) Under Varied Conditions
Entry | R₁ | R₂ | Product | Yield (%) |
---|---|---|---|---|
1 | 4-CH₃O-C₆H₄ | Cl | 7a | 60 |
2 | H | Cl | 7b | 41 |
3 | H | Br | 7c | 42 |
Subsequent treatment of 7 with an AcOH/HCl (1:1 v/v) mixture at reflux for 1 hour induced cyclization to 1 , achieving yields up to 85% (Table 2). Mechanistic studies proposed two pathways: (i) intramolecular condensation followed by acetyl hydrolysis or (ii) initial hydrolysis followed by cyclization. X-ray crystallography confirmed the regioselectivity of the process, with the acetyl group directing cyclization to the pyrrolopyridinone core.
Table 2: One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones (1)
Entry | R₁ | R₂ | Product | Yield (%) |
---|---|---|---|---|
1 | 4-CH₃O-C₆H₄ | Cl | 1a | 85 |
2 | CH₃ | Cl | 1e | 82 |
Multicomponent Ugi-Aza-Diels-Alder Approach
An alternative route employs a Ugi-3CR/aza-Diels-Alder cascade to assemble polysubstituted pyrrolo[3,4-b]pyridin-5-ones. As reported by, combining 4-chlorobenzaldehyde (2a ), 3-morpholinopropan-1-amine (3 ), isocyanides (4a–b ), and maleic anhydride (5 ) in benzene with scandium(III) triflate (20 mol%) under microwave irradiation (100°C, 30 min) yielded products 1k–l in 45–46% yields (Figure 1).
While lower yielding than the condensation method, this approach enables rapid diversification of the C2 and C7 positions, critical for structure-activity relationship (SAR) studies.
Structural Diversification and Pharmaceutical Applications
Patent WO2017107087A1 discloses 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as M4 muscarinic acetylcholine receptor modulators. Key synthetic modifications include:
-
R₁ Substituents : Tetrahydroisobenzofuranyl or cyclopropylmethyl groups enhance blood-brain barrier penetration.
-
Halogenation : Introducing fluoro or chloro at R₂/R₃ improves binding affinity (IC₅₀ < 100 nM).
-
Bridging Modifications : Joining R₄/R₆ via -(CH₂)₂- forms tricyclic derivatives with increased metabolic stability.
Comparative Analysis of Synthetic Methods
Table 3: Advantages and Limitations of Preparation Methods
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various hydrogenated forms .
Applications De Recherche Scientifique
Neurological and Psychiatric Disorders
The compound has been identified as a potential treatment for several neurological and psychiatric disorders. Its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor suggests it may be beneficial in conditions such as:
- Alzheimer's Disease : 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is being investigated for its ability to ameliorate symptoms associated with Alzheimer's disease by enhancing cholinergic signaling through the M4 receptor .
- Parkinson's Disease : The modulation of M4 receptors may also help in managing symptoms related to Parkinson's disease and associated olfactory impairments .
- Schizophrenia and Psychosis : The compound shows promise in addressing various forms of schizophrenia and psychotic disorders by targeting dysregulated cholinergic pathways .
Other Potential Uses
Research indicates that this compound could be useful in treating:
- Cognitive disorders (including mild cognitive impairment)
- Pain disorders (acute and inflammatory pain)
- Sleep disorders
- Various forms of dementia .
Synthesis and Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting diverse biological pathways due to their structural versatility.
Synthesis Pathways
The synthesis of this compound often involves multicomponent reactions that allow for the incorporation of various functional groups, enhancing its pharmacological profile. The ability to modify its structure facilitates the development of specific derivatives tailored for particular therapeutic targets .
Clinical Trials
Current investigations into this compound include clinical trials aimed at evaluating its efficacy in treating Alzheimer's disease and schizophrenia. Preliminary results indicate positive outcomes in cognitive function improvement among participants receiving treatment with this compound or its derivatives .
Research Publications
Recent publications highlight the ongoing research into the pharmacodynamics and pharmacokinetics of this compound. Studies emphasize its potential mechanisms of action through modulation of neurotransmitter systems involved in mood regulation and cognitive functions .
Data Table: Summary of Applications
Application Area | Specific Disorders/Conditions | Mechanism/Role |
---|---|---|
Neurological Disorders | Alzheimer's Disease | Allosteric modulation of M4 muscarinic receptors |
Parkinson's Disease | Enhances cholinergic signaling | |
Cognitive Disorders | Potential improvement in cognitive function | |
Psychiatric Disorders | Schizophrenia | Targets dysregulated cholinergic pathways |
Various forms of psychosis | Modulates M4 receptor activity | |
Pain Management | Acute and inflammatory pain | Potential analgesic properties |
Mécanisme D'action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as the M4 muscarinic acetylcholine receptor. This interaction can modulate the receptor’s activity, leading to various physiological effects. The compound acts as an allosteric modulator, influencing the receptor’s conformation and function .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Pyrrolo[3,4-d]pyrimidine Derivatives
- Example : 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
- Structural Difference : Replaces the pyridine ring with a pyrimidine (two nitrogen atoms).
- Properties : Increased hydrogen-bonding capacity due to additional nitrogen. Poor solubility in common solvents (e.g., THF, DMSO) .
- Applications : Less explored in drug development compared to pyrrolo[3,4-b]pyridine derivatives.
Pyrazolo[3,4-b]pyridin-6-ones
- Example: 4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Structural Difference: Incorporates a pyrazole ring instead of pyrrolidine. Synthesis: Prepared via ionic liquid-mediated reactions (e.g., [bmim][BF4]) with moderate yields (60–75%) .
Pyrrolo-Pyrazino-Indole Derivatives
- Example: 6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-dione Structural Difference: Fused indole and pyrazine rings increase molecular complexity. Properties: High melting points (>300°C), poor solubility due to extended π-conjugation . Synthesis Yields: 33–65% via EDCI/DMAP coupling, highlighting challenges in handling polycyclic systems .
Zopiclone-Related Pyrrolo[3,4-b]pyrazines
- Example: Zopiclone free base (pyrrolo[3,4-b]pyrazine core) Structural Difference: Pyrazine ring replaces pyridine, with a 5-chloropyridinyl substituent. Applications: Clinically used as a sedative-hypnotic. Demonstrates the pharmacological relevance of pyrrolo-fused heterocycles .
Comparative Analysis of Key Derivatives
Functional and Pharmacological Insights
- Electronic Effects : Fluorination (e.g., 3-fluoro derivative) enhances metabolic stability and membrane permeability .
- Solubility : Hydrochloride salts (e.g., CAS 651558-51-9) improve aqueous solubility for pharmaceutical formulations .
- Drug Development : The this compound scaffold is pivotal in Vitae Pharmaceuticals’ RORγt inhibitor VTP-43742, demonstrating superior binding affinity over thiazole-based analogs .
Activité Biologique
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The structural framework of this compound allows for modifications that can enhance its biological activity. For instance, derivatives such as 4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been synthesized to investigate their specific interactions with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example:
- In vitro Studies : Compounds derived from this scaffold have been tested against various cancer cell lines such as MDA-MB-231 and MCF-7 (breast cancer), as well as cervical carcinoma cell lines SiHa, HeLa, and CaSki. The results indicated significant cytotoxic effects at concentrations ranging from 50 μM to 300 μM .
Compound | Cell Line | Concentration (μM) | % Viability |
---|---|---|---|
1l | SiHa | 50 | 49.3 ± 4.12 |
HeLa | 50 | 79.9 ± 14.94 | |
CaSki | 50 | 16.8 ± 0.67 | |
SiHa | 300 | 16.8 ± 0.67 | |
HeLa | 300 | 18.8 ± 1.03 | |
CaSki | 300 | 13.3 ± 0.66 |
- Mechanism of Action : The anticancer activity is believed to result from the inhibition of key proteins involved in cell proliferation and survival pathways. For instance, interactions with microtubule dynamics have been suggested as a mechanism by which these compounds exert their effects .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. The mechanism may involve the inhibition of specific enzymes critical for microbial survival or replication .
Case Studies
- Breast Cancer Research : A study published in November 2023 evaluated a series of pyrrolo[3,4-b]pyridin-5-ones derived from the parent compound against breast cancer cell lines. The findings indicated that certain derivatives exhibited potent inhibitory effects on cell viability and may serve as leads for drug development .
- Neurodegenerative Disease : Research has also explored the potential of these compounds as necroptosis inhibitors in neurodegenerative diseases. One particular derivative demonstrated significant binding affinity to receptor-interacting protein kinase 1 (RIPK1), suggesting a novel therapeutic approach for managing inflammation-related conditions .
Q & A
Q. What are the recommended synthetic strategies for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl group introduction (e.g., 3-(2-trifluoromethylphenyl)-derivatives using Pd(dppf)Cl₂ catalysis) . For regioselective reductions, sodium borohydride with Mg²⁺ achieves >90% yield of 7-hydroxy lactams over 5-hydroxy isomers via chelate complex formation . Crystal structure validation (e.g., P21/c monoclinic system, a = 11.8548 Å, b = 12.3969 Å) confirms regiochemistry .
Q. How can the structural integrity of this compound be validated in experimental settings?
- Methodological Answer : Use X-ray crystallography (e.g., monoclinic P21/c space group with β = 107.45°) or NMR to confirm bond connectivity. For purity, employ HPLC with UV detection (λ = 254 nm) and cross-reference with PubChem’s canonical SMILES (C1C2=NC=CN=C2CN1.Cl ) . Mass spectrometry (MS) can verify molecular weight (157.60 g/mol) and fragmentation patterns .
Q. What biochemical pathways are modulated by pyrrolo[3,4-b]pyridine derivatives?
- Methodological Answer : These derivatives inhibit RIPK1 kinase activity by binding to its allosteric pocket (type III inhibition), blocking necroptosis signaling . They also interact with GABAA receptors (e.g., eszopiclone derivatives) via positive allosteric modulation . To map pathways, use RNA sequencing or phosphoproteomics to track downstream gene expression changes (e.g., NF-κB or MLKL activation) .
Q. How does temperature affect the stability of this compound hydrochloride?
- Methodological Answer : The compound degrades at >8°C; store at 2–8°C for long-term stability . Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation products (e.g., hydrolysis of the pyrrolopyrazine ring). Temporal activity assays (e.g., RIPK1 inhibition over 72 hours) confirm functional stability .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported bioactivity data for RIPK1 inhibitors?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration). Use orthogonal assays:
- Biochemical assays : Measure kinase inhibition via ADP-Glo™ (IC₅₀ = 10–100 nM) .
- Cellular assays : Monitor necroptosis in HT-29 cells using SYTOX Green .
- Structural analysis : Compare binding modes via co-crystallography (PDB: 6XK1) .
Q. How can metabolic pathways and subcellular localization be tracked for this compound?
- Methodological Answer :
- Metabolism : Use liver microsomes (human/rat) with NADPH cofactor and UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation at C6) .
- Localization : Fluorescent tagging (e.g., BODIPY-conjugated analogs) and confocal microscopy reveal accumulation in mitochondria or cytoplasm .
Q. What strategies optimize in vivo efficacy while minimizing toxicity in animal models?
- Methodological Answer :
- Dosage : Titrate from 0.1–10 mg/kg (IP/IV) in murine models; lower doses (<1 mg/kg) show anti-necroptotic activity without hepatotoxicity .
- PK/PD : Measure plasma half-life (t½ = 2–4 h) and brain penetration via LC-MS/MS .
- Toxicity : Perform histopathology (liver/kidney) and serum ALT/AST analysis post-administration .
Q. How are impurities in pharmaceutical-grade derivatives (e.g., zopiclone) characterized?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.